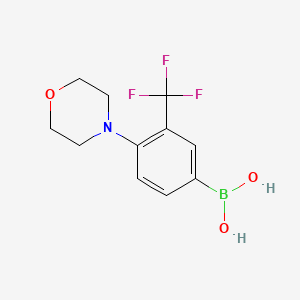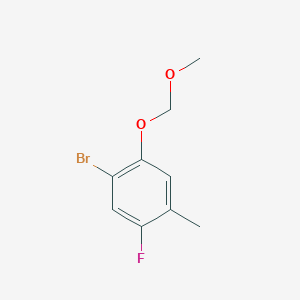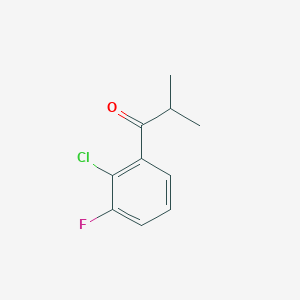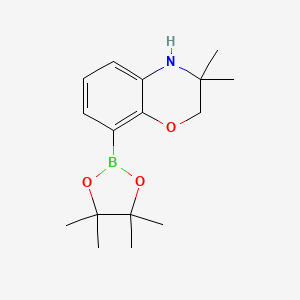
Dec-1-yn-5-yloxymethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-1-yn-5-yloxymethylbenzene is an organic compound with a unique structure that includes an alkyne group and a benzene ring connected through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-yn-5-yloxymethylbenzene typically involves the reaction of a benzyl halide with an alkyne alcohol under basic conditions. One common method is the Williamson ether synthesis, where the benzyl halide reacts with the sodium salt of the alkyne alcohol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dec-1-yn-5-yloxymethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitrobenzene derivatives or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Dec-1-yn-5-yloxymethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dec-1-yn-5-yloxymethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The alkyne group can undergo cycloaddition reactions, while the benzene ring can participate in electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylene: Contains a phenyl group attached to an alkyne.
Benzyl ether: Contains a benzyl group attached to an ether linkage.
Propargyl alcohol: Contains an alkyne group attached to an alcohol.
Uniqueness
Dec-1-yn-5-yloxymethylbenzene is unique due to the combination of an alkyne group, benzene ring, and ether linkage in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C17H24O |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
dec-1-yn-5-yloxymethylbenzene |
InChI |
InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3 |
InChI-Schlüssel |
RYDBCJFQGRCLOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCC#C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)






![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)



